Product packaging for 2-[(Oxetan-3-yl)amino]benzoic acid(Cat. No.:)

2-[(Oxetan-3-yl)amino]benzoic acid

Cat. No.: B13495896
M. Wt: 193.20 g/mol
InChI Key: VLTDNZSOZXOASR-UHFFFAOYSA-N
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Description

2-[(Oxetan-3-yl)amino]benzoic acid is a novel chemical entity designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a benzoic acid core substituted with an oxetane group, a motif increasingly valued in modern pharmaceutical design for its ability to improve the physicochemical properties of drug candidates. As part of the aminobenzoic acid family, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications . Researchers can leverage this compound to develop new substances targeting a wide range of conditions, given that aminobenzoic acid derivatives have demonstrated diverse biological activities in scientific literature, including serving as cholinesterase inhibitors for Alzheimer's disease research, antimicrobial agents, and anticancer scaffolds . The oxetane ring is a key structural feature, often used as a bioisostere for carbonyl or other functional groups to enhance metabolic stability, solubility, and the overall drug-like profile of lead compounds. The primary value of this reagent lies in its application as a synthetic intermediate. It can be used in various synthetic transformations, including amide coupling via its carboxylic acid group, or further functionalization of the amino linkage. This makes it a valuable precursor for generating libraries of compounds for high-throughput screening in the quest for new bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B13495896 2-[(Oxetan-3-yl)amino]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxetan-3-ylamino)benzoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-1-2-4-9(8)11-7-5-14-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

VLTDNZSOZXOASR-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxetan 3 Yl Amino Benzoic Acid

Retrosynthetic Analysis of the 2-[(Oxetan-3-yl)amino]benzoic acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic pathway. prezi.com For this compound, the primary disconnection is the C-N bond between the benzoic acid ring and the oxetane (B1205548) moiety. This leads to two key synthons: an electrophilic benzoic acid derivative and a nucleophilic oxetane amine.

Key Disconnections:

C-N Bond Disconnection: This is the most logical and common disconnection, breaking the bond formed between the aromatic ring and the nitrogen atom. This suggests a reaction between a 2-halobenzoic acid or a related derivative and 3-aminooxetane.

Alternative Disconnections: While less common, one could envision forming the carboxylic acid group late in the synthesis from a precursor like a methyl group or a nitrile on the aniline (B41778) ring. However, the C-N bond formation remains the most direct and widely applicable strategy.

This analysis points towards several forward synthetic strategies, which will be explored in the following sections.

Classical Synthetic Routes Towards this compound

Traditional methods for the synthesis of N-aryl amino acids provide a robust foundation for the preparation of this compound. These routes often rely on well-established named reactions and reaction classes.

Metal-Catalyzed Amination Strategies for N-C Bond Formation (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. orgsyn.org This reaction is highly suitable for the synthesis of this compound.

The general transformation involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org For the target molecule, this would involve coupling a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with 3-aminooxetane.

Reaction Scheme:

Generated code

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine (B1218219) ligands often employed to enhance the catalytic activity. youtube.com

Table 1: Typical Reaction Components for Buchwald-Hartwig Amination

ComponentExampleRole in Reaction
Aryl Halide 2-Chlorobenzoic acid, 2-Bromobenzoic acidElectrophilic partner, provides the benzoic acid backbone
Amine 3-AminooxetaneNucleophilic partner, provides the oxetane moiety
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃The core of the catalytic system
Ligand XPhos, SPhos, BrettPhos, BINAP, DPPFStabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgyoutube.com
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates the final reductive elimination step
Solvent Toluene, Dioxane, THFProvides the reaction medium

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig reaction, allowing for the coupling of a wide array of amines and aryl partners under milder conditions. wikipedia.org

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Benzoic Acids

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming C-N bonds. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 3-aminooxetane with a 2-halobenzoic acid that is activated towards nucleophilic attack.

The SNAr mechanism is favored when the aromatic ring is substituted with electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

Reaction Scheme:

Generated code

While a simple 2-halobenzoic acid might not be sufficiently reactive for SNAr, the presence of an activating group, such as a nitro group, can facilitate the reaction. The nitro group can then be reduced to an amino group in a subsequent step if the desired product is an aminobenzoic acid derivative.

Table 2: Key Features of Nucleophilic Aromatic Substitution

FeatureDescription
Substrate Requirement Aromatic ring must have a good leaving group (e.g., F, Cl, Br, I) and be activated by electron-withdrawing groups.
Nucleophile A strong nucleophile, such as an amine, is required.
Mechanism Proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). youtube.com
Regioselectivity The substitution occurs at the carbon bearing the leaving group. masterorganicchemistry.com

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Photoredox catalysis has emerged as a powerful tool in this regard, enabling a wide range of chemical transformations under mild conditions. youtube.com

Photoredox Catalysis for C-N Bond Formation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. youtube.com This strategy can be applied to the formation of C-N bonds, offering an alternative to traditional metal-catalyzed methods.

For the synthesis of this compound, a photoredox-catalyzed approach could involve the generation of a nitrogen-centered radical from 3-aminooxetane or a related precursor, which then adds to an activated benzoic acid derivative. Alternatively, a radical could be generated on the benzoic acid ring, followed by trapping with the amine.

The field of metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, has proven to be particularly transformative, leveraging the unique reactivity of both catalytic cycles. youtube.com

Table 3: Advantages of Photoredox Catalysis

AdvantageDescription
Mild Reaction Conditions Often proceeds at room temperature, avoiding the need for high temperatures. youtube.com
High Selectivity Can offer unique selectivities not achievable with traditional methods.
Green Chemistry Utilizes visible light as a renewable energy source.
Functional Group Tolerance Often tolerant of a wide range of functional groups.

While specific examples for the direct synthesis of this compound using photoredox catalysis may not be widely reported yet, the general principles and the rapid development of this field suggest it as a promising future direction for the synthesis of this and related N-aryl amino acids. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Protocols

While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of aryl amines, a key structural component of the target molecule. nih.govresearchgate.netlookchem.comresearchgate.net These methods offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automated, multi-step synthesis. researchgate.net

Aryl amines are often synthesized via dehydrative amination of phenols with amines under continuous-flow conditions. nih.govresearchgate.netlookchem.comresearchgate.net This approach utilizes inexpensive and readily available phenols, converting them into the corresponding aryl amines in the presence of heterogeneous palladium catalysts. nih.govresearchgate.netlookchem.com The use of packed-bed reactors containing these catalysts allows for efficient conversion and easy separation of the product, with water being the primary byproduct. nih.govresearchgate.netlookchem.com This methodology has demonstrated high product selectivity and tolerance for various functional groups, making it a promising strategy for the continuous synthesis of precursors to this compound. nih.govresearchgate.netlookchem.com

Another relevant continuous flow application is the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which are precursors to aryl amines. mdpi.com This process, often mediated by a platinum-on-carbon (Pt/C) catalyst, can be finely controlled in a flow reactor to achieve high selectivity. mdpi.com Furthermore, flow chemistry has been effectively used for the meta-selective arylation of anilines, a transformation that is challenging to achieve using conventional methods. noelresearchgroup.com This demonstrates the potential of flow reactors to control regioselectivity in C-N bond forming reactions.

The adaptation of classical C-N coupling reactions, such as the Buchwald-Hartwig amination, to flow chemistry is a key area of research. The development of robust, air-stable palladium precatalysts and specialized ligands has facilitated the translation of these reactions from batch to continuous flow, enabling the efficient synthesis of a wide range of aryl amines. cmu.eduorganic-chemistry.orgyoutube.comyoutube.com

Biocatalytic Transformations for Analogous Structures of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. While direct biocatalytic synthesis of this compound has not been reported, biocatalytic methods for the production of aminobenzoic acid and its derivatives provide a foundation for developing such processes. nih.gov

One promising approach is the use of reductive aminases (RedAms). These enzymes can catalyze the asymmetric synthesis of chiral amines from ketones. acs.org Engineered RedAms have shown the ability to perform reductive amination with high stereoselectivity, which could be valuable for introducing chirality into analogues of the target molecule. acs.org

Another relevant biocatalytic transformation is the use of amine transaminases. These enzymes can be employed in deracemization processes to produce enantiopure propargylic amines, which are versatile building blocks in organic synthesis. nih.gov This highlights the potential of biocatalysis to generate chiral precursors that could be incorporated into the final structure of this compound analogues.

The synthesis of aminobenzoic acids themselves can be achieved through biocatalytic routes, starting from simple carbon sources like glucose. nih.gov These pathways, which are part of the shikimate pathway in microorganisms, offer a sustainable alternative to chemical synthesis from petroleum-based feedstocks. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound typically involves the coupling of a 2-halobenzoic acid with oxetan-3-amine. The two most common methods for this N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination. The optimization of reaction conditions is crucial for achieving high yields and purity.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that has been traditionally used for the synthesis of N-aryl anthranilic acids. wikipedia.orgijpsonline.comresearchgate.netnih.govbyjus.comorganic-chemistry.org Key parameters for optimization include:

Catalyst: Copper(I) salts, such as CuI, are commonly used, often in the presence of a ligand like 1,10-phenanthroline. wikipedia.orgijpsonline.com The use of cupric oxide has also been reported. ijpsonline.comresearchgate.net

Base: A base, such as potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. ijpsonline.comresearchgate.net

Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically employed. wikipedia.org

Temperature: The reaction often requires high temperatures, sometimes exceeding 200 °C. wikipedia.org

Recent advancements have focused on developing milder reaction conditions and more efficient catalyst systems. For instance, the use of specific ligands can allow the reaction to proceed at lower temperatures.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation due to its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation. organic-chemistry.orgyoutube.comyoutube.comwikipedia.orgcommonorganicchemistry.com Optimization of this reaction involves several factors:

Palladium Precatalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. cmu.eduorganic-chemistry.org Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos have been shown to be highly effective. youtube.com

Base: A variety of bases can be used, including sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). cmu.edu The choice of base can significantly impact the reaction outcome.

Solvent: Common solvents include toluene, dioxane, and THF.

Temperature: Reactions are typically run at elevated temperatures, but often lower than those required for the Ullmann condensation.

The table below summarizes typical reaction conditions for these two methods based on the synthesis of analogous N-aryl anthranilic acids.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper(I) salt (e.g., CuI, Cu₂O)Palladium(0) or Palladium(II) precatalyst
Ligand Often used (e.g., 1,10-phenanthroline)Essential (e.g., bulky phosphine ligands)
Base Inorganic base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃)
Solvent High-boiling polar solvents (e.g., NMP, DMF)Aprotic solvents (e.g., toluene, dioxane)
Temperature High (often > 150 °C)Moderate to high (typically 80-120 °C)

Comparative Analysis of Synthetic Pathways for this compound

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable pathways for the synthesis of this compound. However, they present distinct advantages and disadvantages.

Ullmann Condensation:

Advantages:

Uses a relatively inexpensive copper catalyst. wikipedia.org

The methodology is well-established for the synthesis of N-aryl anthranilic acids. ijpsonline.comresearchgate.net

Disadvantages:

Often requires harsh reaction conditions, including high temperatures. wikipedia.org

The reaction scope can be limited, and yields may be lower for less reactive substrates. wikipedia.org

Stoichiometric amounts of copper are sometimes necessary. wikipedia.org

Buchwald-Hartwig Amination:

Advantages:

Generally proceeds under milder reaction conditions. organic-chemistry.orgwikipedia.org

Exhibits a broader substrate scope and higher functional group tolerance. organic-chemistry.orgwikipedia.org

Catalytic amounts of palladium are typically sufficient. cmu.edu

Can be adapted for flow chemistry.

Disadvantages:

The palladium catalysts and specialized phosphine ligands can be expensive.

The reaction can be sensitive to air and moisture, requiring inert atmosphere conditions.

A chemo- and regioselective copper-catalyzed cross-coupling for the amination of 2-chlorobenzoic acids has been developed that eliminates the need for protecting the acid functionality and provides a wide range of N-aryl anthranilic acid derivatives in high yields. nih.govnih.gov This improved Ullmann-type reaction offers a more practical and economical alternative to the Buchwald-Hartwig amination for certain substrates.

Ultimately, the choice of synthetic pathway will depend on factors such as the scale of the synthesis, the availability and cost of reagents and catalysts, and the desired purity of the final product. For laboratory-scale synthesis where functional group tolerance and high yields are paramount, the Buchwald-Hartwig amination is often the preferred method. For larger-scale industrial production, the development of more efficient and economical copper-catalyzed methods continues to be an important area of research.

Chemical Transformations and Derivatization of 2 Oxetan 3 Yl Amino Benzoic Acid

Functionalization of the Carboxylic Acid Moiety in 2-[(Oxetan-3-yl)amino]benzoic acid

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved through several standard methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. These methods allow for the synthesis of a wide range of alkyl and aryl esters.

Amidation reactions to form carboxamides are crucial for building larger molecular architectures and are frequently used in peptide synthesis. The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC. The activated species is then reacted with a primary or secondary amine to yield the corresponding amide.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), H₂SO₄ (cat.), heatAlkyl/Aryl Ester
EsterificationAlcohol (R-OH), EDC, DMAP, CH₂Cl₂Alkyl/Aryl Ester
AmidationAmine (R-NH₂), EDC, HOBt, DMFCarboxamide
AmidationAmine (R-NH₂), HATU, DIPEA, DMFCarboxamide

Reductions to Corresponding Alcohols or Aldehydes

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Milder reducing agents, such as borane-THF complex (BH₃·THF), can also be effective. The resulting alcohol, {2-[(oxetan-3-yl)amino]phenyl}methanol, provides a new site for further functionalization, such as etherification or oxidation.

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation but can be achieved under specific conditions, for example, by first converting the carboxylic acid to a Weinreb amide followed by reduction with a hydride reagent like diisobutylaluminium hydride (DIBAL-H).

TransformationReagents and ConditionsProduct
Reduction to Alcohol1. LiAlH₄, THF; 2. H₃O⁺{2-[(Oxetan-3-yl)amino]phenyl}methanol
Reduction to AlcoholBH₃·THF, THF{2-[(Oxetan-3-yl)amino]phenyl}methanol
Reduction to Aldehyde1. SOCl₂, then Me(OMe)NH·HCl, base; 2. DIBAL-H2-[(Oxetan-3-yl)amino]benzaldehyde

Formation of Acyl Halides and Anhydrides

For activation towards nucleophilic acyl substitution, the carboxylic acid can be converted into an acyl halide . Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts the carboxylic acid to the corresponding acyl chloride, 2-[(oxetan-3-yl)amino]benzoyl chloride. This highly reactive intermediate is typically used in situ for subsequent reactions, such as esterification or amidation.

Anhydrides can be formed by reacting the carboxylic acid with a suitable acid chloride or another anhydride (B1165640) in the presence of a base, or by treating the carboxylate salt with an acyl halide. Symmetrical anhydrides can also be prepared by dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent.

Modifications of the Secondary Amino Group in this compound

The secondary amino group offers another handle for the derivatization of this compound, enabling the introduction of a variety of substituents that can significantly alter the molecule's properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the secondary amine can be accomplished by reaction with an alkyl halide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is another effective method for introducing alkyl groups.

N-Acylation can be readily achieved by reacting the amino group with an acyl chloride or an acid anhydride in the presence of a base. This reaction leads to the formation of an N-acyl derivative, effectively creating a tertiary amide structure.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), K₂CO₃, AcetoneN-Alkyl derivative
N-AlkylationAldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂N-Alkyl derivative
N-AcylationAcyl chloride (R-COCl), Et₃N, CH₂Cl₂N-Acyl derivative
N-AcylationAcid anhydride ((RCO)₂O), Pyridine (B92270)N-Acyl derivative

Formation of Ureas, Thioureas, and Sulfonamides

The secondary amine can be converted into a urea derivative by reaction with an isocyanate (R-N=C=O). Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by treatment with an amine, can also yield ureas.

Thioureas are similarly prepared by reacting the amine with an isothiocyanate (R-N=C=S). These reactions typically proceed under mild conditions.

The formation of sulfonamides is achieved by reacting the secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. This reaction is a common method for introducing a sulfonyl group, which can act as a bioisostere for other functional groups and modulate the acidity of the N-H proton.

DerivativeReagents and ConditionsProduct Functional Group
UreaIsocyanate (R-NCO), THF-N(R')-C(=O)-NR-
ThioureaIsothiocyanate (R-NCS), EtOH-N(R')-C(=S)-NR-
SulfonamideSulfonyl chloride (R-SO₂Cl), Pyridine-N(R')-S(=O)₂-R

Ring-Opening and Functionalization Reactions of the Oxetane (B1205548) Ring

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. magtech.com.cnresearchgate.net This reactivity provides a powerful tool for introducing new functional groups and extending the carbon skeleton of the parent molecule.

Nucleophilic Ring-Opening:

The oxetane ring in this compound can be opened by a variety of nucleophiles. These reactions are typically catalyzed by Brønsted or Lewis acids, which activate the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons. researchgate.net Strong nucleophiles can also directly attack the less substituted carbon of the oxetane ring. magtech.com.cn The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn

With Halide Nucleophiles: In the presence of an acid catalyst, halide ions can open the oxetane ring to produce halo-alcohols. For instance, reaction with a chloride source in the presence of a chiral catalyst can lead to the formation of a chiral 3-chloro-1-propanol (B141029) derivative. researchgate.net

With Oxygen Nucleophiles: Alcohols and water can act as nucleophiles to yield alkoxy-alcohols or diols, respectively. These reactions are generally acid-catalyzed. magtech.com.cn

With Nitrogen Nucleophiles: Amines can react with the activated oxetane to form amino-alcohols. The secondary amine already present in the molecule could potentially participate in intramolecular reactions under certain conditions, although intermolecular reactions with external amines are more probable.

With Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can open the oxetane ring to form new carbon-carbon bonds. These reactions often require the presence of a Lewis acid to activate the oxetane. researchgate.net

A summary of potential nucleophilic ring-opening reactions is presented in Table 1.

Table 1: Potential Nucleophilic Ring-Opening Reactions of the Oxetane Ring

NucleophileReagent ExamplesPotential Product
HalideHCl, HBr, TMSCl2-{[1-halo-2-(hydroxymethyl)ethyl]amino}benzoic acid
OxygenH₂O/H⁺, ROH/H⁺2-{[1,3-dihydroxypropan-2-yl]amino}benzoic acid
NitrogenRNH₂, R₂NH2-{[1-(alkylamino)-3-hydroxypropan-2-yl]amino}benzoic acid
CarbonR-MgBr, R-Li2-{[1-alkyl-3-hydroxypropan-2-yl]amino}benzoic acid

Catalyst-Free Ring-Opening:

Interestingly, certain reactions involving 3-aminooxetanes can proceed without a catalyst. For example, the reaction of 3-aminooxetanes with isothiocyanates can lead to a spontaneous [3+2] annulation to form iminothiazolidines. rsc.org This suggests that the amino group at the 3-position can participate in unique, catalyst-free transformations.

Electrophilic Aromatic Substitution and Directed Metalation on the Benzoic Acid Ring

The benzoic acid ring in this compound is substituted with two groups: an amino group (-NH-) and a carboxylic acid group (-COOH). These substituents have directing effects on electrophilic aromatic substitution (EAS) reactions. libretexts.org

The amino group is a powerful activating and ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. The position of substitution in an EAS reaction will therefore be determined by the interplay of these two directing effects and the reaction conditions. Given the strong activating nature of the amino group, substitution is most likely to occur at the positions ortho and para to it (positions 4 and 6 on the benzoic acid ring).

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. lookchem.comrsc.orgbohrium.comorganic-chemistry.org In this strategy, a directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Both the carboxylic acid and the secondary amine in this compound can potentially act as directing groups.

Studies on unprotected benzoic acids have shown that the carboxylic acid group itself can direct lithiation to the ortho position using reagents like s-BuLi/TMEDA at low temperatures. rsc.orgresearchgate.net The secondary amine could also direct metalation. The ultimate regioselectivity of a DoM reaction on this substrate would likely depend on the specific base and reaction conditions employed. bohrium.comorganic-chemistry.org Subsequent quenching of the resulting aryllithium species with an electrophile would introduce a new substituent at a specific position on the aromatic ring.

Table 2: Potential Electrophilic Aromatic Substitution and Directed Metalation Reactions

Reaction TypeReagent/ConditionsPotential Position of Substitution
NitrationHNO₃/H₂SO₄4- or 6-position
HalogenationBr₂/FeBr₃4- or 6-position
Friedel-Crafts AcylationRCOCl/AlCl₃4- or 6-position
Directed Ortho-Metalations-BuLi/TMEDA, then E⁺3- or 6-position

Chemo-, Regio-, and Stereoselective Modifications

The presence of multiple reactive sites in this compound presents challenges and opportunities for selective chemical modifications. mdpi.com

Chemoselectivity: Differentiating between the nucleophilic secondary amine and the electrophilic sites of the oxetane and carboxylic acid is crucial. For example, acylation could potentially occur at the amino group or the hydroxyl group formed after ring-opening. Selective protection of the amine or carboxylic acid would be necessary to achieve specific transformations.

Regioselectivity: As discussed, the regioselectivity of both oxetane ring-opening and electrophilic aromatic substitution is a key consideration. The choice of reagents and reaction conditions will be critical in controlling where the new functional group is introduced. magtech.com.cnlibretexts.org

Stereoselectivity: The 3-position of the oxetane ring is a stereocenter. Reactions that open the oxetane ring can proceed with inversion or retention of configuration, depending on the mechanism. The use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers. researchgate.net

Achieving high levels of chemo-, regio-, and stereoselectivity would likely require a multi-step synthetic approach involving protecting groups and carefully optimized reaction conditions.

Design and Synthesis of Structurally Diverse Analogues for Mechanistic Investigations

The synthesis of structurally diverse analogues of this compound is essential for probing the mechanisms of its potential biological activities and for structure-activity relationship (SAR) studies. mdpi.comnih.govijddr.innih.gov

Modifications of the Benzoic Acid Ring:

Substitution Pattern: Analogues with different substitution patterns on the benzoic acid ring can be synthesized via electrophilic aromatic substitution or directed metalation as described above.

Replacement of the Carboxylic Acid: The carboxylic acid group could be converted to other functional groups such as esters, amides, or tetrazoles to investigate the importance of this group for biological activity.

Modifications of the Oxetane Moiety:

Ring-Opened Analogues: The various ring-opening reactions discussed in section 3.3 would provide a range of analogues with different functional groups in place of the oxetane.

Substituted Oxetanes: While challenging, the synthesis of analogues with substituents on the oxetane ring itself could provide valuable SAR data.

Modifications of the Amino Linker:

N-Alkylation/N-Arylation: The secondary amine can be alkylated or arylated to explore the steric and electronic requirements of this position.

Replacement of the Amine: Analogues where the amino linker is replaced with other groups, such as an ether or a carbon-carbon bond, could also be synthesized.

The synthesis of these analogues would rely on a combination of the reactions discussed in the preceding sections, as well as other standard synthetic methodologies in organic chemistry.

Computational and Theoretical Investigations of 2 Oxetan 3 Yl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-[(Oxetan-3-yl)amino]benzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic distribution and reactivity of this compound.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the electron-deficient carboxylic acid group and the benzene (B151609) ring. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

In the case of this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the oxygen atom of the oxetane (B1205548) ring, indicating these as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the carboxylic acid and the hydrogen atom of the amino group would exhibit a positive potential, marking them as sites for nucleophilic interaction or hydrogen bond acceptors.

Theoretical pKa Predictions and Acidity/Basicity Characteristics

The acidity and basicity of a molecule, quantified by its pKa value, are critical determinants of its behavior in different chemical and biological environments. mrupp.info Theoretical methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation or protonation of the molecule. nih.gov

This compound possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the secondary amine). The acidity of the carboxylic acid is influenced by the electron-donating nature of the amino group, which would be expected to increase the pKa compared to benzoic acid itself. Conversely, the basicity of the amino group is affected by the electron-withdrawing character of the adjacent benzene ring. The oxetane ring is generally considered to be a weakly electron-withdrawing group.

Table 2: Hypothetical Predicted pKa Values for this compound

Functional GroupPredicted pKa
Carboxylic Acid4.8
Amino Group (Conjugate Acid)3.5

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the amino group to the benzene ring and the puckering of the four-membered oxetane ring.

A detailed conformational search would reveal several low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen of the carboxylic acid. The global minimum energy conformation represents the most stable structure of the molecule in the gas phase.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
12.5 (Steric Clash)
290°1.0
3180° (Intramolecular H-bond)0.0 (Global Minimum)

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule in various environments, offering insights into its dynamics, solvation, and interactions with other molecules. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal how this compound behaves in aqueous solution or within the confines of a hypothetical protein binding site.

In a solvent model, such as a box of water molecules, MD simulations can be used to study the solvation shell around the molecule and to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. In a hypothetical protein binding site, MD simulations can assess the stability of the ligand-protein complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.

Ligand-Protein Docking Studies with Hypothesized Molecular Targets for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the structural basis of ligand-protein interactions.

While specific molecular targets for this compound are not yet established, docking studies could be performed with hypothesized targets based on the activity of structurally similar compounds. For instance, analogues of this molecule might be docked into the active sites of enzymes such as kinases or proteases, which are common targets for benzoic acid derivatives in drug development. Such studies would predict the binding affinity and identify the key amino acid residues involved in the interaction, providing valuable guidance for the design of more potent and selective analogues.

Table 4: Hypothetical Docking Results of a this compound Analogue with a Hypothesized Kinase Target

AnalogueDocking Score (kcal/mol)Key Interacting Residues
Analogue 1-8.2Lys72, Glu91, Asp184
Analogue 2-7.5Lys72, Leu132, Asp184
Analogue 3-9.1Lys72, Glu91, Phe185

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives (Focus on Theoretical Model Building)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern computational drug design. The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, quantified by molecular descriptors. For a series of derivatives of this compound, a hypothetical QSAR model could be developed to predict their activity against a specific biological target.

The initial step in building such a model involves the generation of a dataset of this compound analogs with experimentally determined biological activities. Subsequently, a wide array of molecular descriptors would be calculated for each analog. These descriptors fall into several categories:

Topological descriptors: These describe the two-dimensional atomic connectivity within the molecule, such as the molecular weight (MW) and Zagreb index.

Electronic descriptors: These pertain to the electron distribution in the molecule and include properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as dipole moment.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule, for instance, molar refractivity (MR).

Once the descriptors are calculated, a mathematical model is constructed to relate them to the observed biological activity. A common approach is to use multiple linear regression (MLR) to generate a linear equation. The predictive power of the resulting QSAR model is then rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_ext). An acceptable QSAR model would exhibit high values for these metrics, indicating its robustness and predictive capability for new, untested derivatives.

Below is an interactive data table illustrating a hypothetical QSAR model for a series of this compound derivatives.

Table 1: Hypothetical QSAR Model for this compound Derivatives

Molecular Descriptor Description Coefficient
LogP Lipophilicity +0.45
MR Molar Refractivity +0.12
LUMO Lowest Unoccupied Molecular Orbital Energy -0.28
Coefficient of determination 0.85
Cross-validation coefficient 0.72

| R²_ext | External validation coefficient | 0.79 |

This table is for illustrative purposes and represents a potential QSAR model.

Theoretical Predictions of Reaction Pathways and Mechanistic Intermediates in the Synthesis and Derivatization of this compound

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, the identification of transient intermediates, and the calculation of activation energies. The synthesis of this compound, likely proceeding through a nucleophilic substitution reaction between an anthranilic acid derivative and an oxetane electrophile, can be modeled to understand its feasibility and potential byproducts.

A plausible synthetic route involves the N-alkylation of 2-aminobenzoic acid with 3-bromooxetane (B1285879) or a related oxetane precursor. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map out the potential energy surface of this reaction. This would involve calculating the energies of the reactants, any transition states, and the final product.

The reaction would likely proceed through a transition state where the nitrogen atom of the anthranilic acid attacks the carbon atom of the oxetane, leading to the displacement of a leaving group. The geometry of this transition state, along with its associated activation energy, would be critical in determining the reaction rate. Furthermore, computational models can help to identify any potential intermediates, such as a zwitterionic species, that may be formed along the reaction coordinate.

By comparing the activation energies of different potential pathways, the most favorable reaction conditions can be predicted. For instance, the calculations could model the reaction in different solvents or with different bases to determine their effect on the reaction energetics.

Below is an interactive data table summarizing a hypothetical reaction pathway for the synthesis of this compound.

Table 2: Theoretical Prediction of Reaction Pathway for the Synthesis of this compound

Reaction Step Species Calculated Relative Energy (kcal/mol)
1 Reactants (2-aminobenzoic acid + 3-bromooxetane) 0.0
2 Transition State 1 +25.4
3 Intermediate (Zwitterionic adduct) +5.2
4 Transition State 2 +15.8

This table is a hypothetical representation of the energetics of a possible reaction pathway.

Role in Chemical Synthesis and Advanced Applications of 2 Oxetan 3 Yl Amino Benzoic Acid

2-[(Oxetan-3-yl)amino]benzoic acid as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound, namely the anthranilic acid core combined with a strained oxetane (B1205548) ring, suggest its significant potential as a versatile building block in the synthesis of complex organic molecules. The presence of a secondary amine, a carboxylic acid, and an oxetane moiety offers multiple reactive sites for a variety of chemical transformations.

Precursor to Fused Heterocyclic Systems (e.g., Quinolones, Benzoxazinones)

Anthranilic acid and its derivatives are well-established precursors for the synthesis of various fused heterocyclic systems, including quinolones and benzoxazinones, which are important scaffolds in medicinal chemistry. prepchem.comorgsyn.orgsigmaaldrich.com The general synthetic strategies involve the cyclization of N-substituted anthranilic acids. For instance, the reaction of 2-aminobenzoic acids with appropriate reagents can lead to the formation of the quinolone ring system, a core structure in many antibacterial agents. prepchem.comsigmaaldrich.comresearchgate.net Similarly, benzoxazinones can be synthesized from anthranilic acid derivatives through cyclization reactions. nih.gov

While no specific examples of the use of this compound in these syntheses are documented, its structure suggests it could be a valuable precursor. The oxetane group could introduce novel physicochemical properties to the resulting heterocyclic systems, potentially influencing their biological activity and pharmacokinetic profiles. The inductive electron-withdrawing effect of the oxetane ring may also impact the reactivity of the amino and carboxylic acid groups during the cyclization process. google.com

Utility in the Construction of Peptide Mimetics and Macrocyclic Frameworks

The incorporation of non-natural amino acids and building blocks into peptides to create peptide mimetics is a common strategy to improve their stability and biological activity. The oxetane motif has been explored as a bioisosteric replacement for carbonyl groups in peptides, leading to novel peptidomimetics with altered conformations and properties. nih.gov Given that this compound contains both an amino acid-like fragment (the aminobenzoic acid part) and the oxetane ring, it could serve as a unique building block in the synthesis of peptide mimetics.

Furthermore, the bifunctional nature of this compound makes it an attractive candidate for the construction of macrocyclic frameworks. Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The carboxylic acid and the secondary amine of this compound could be utilized in cyclization reactions to form macrocyclic structures incorporating the oxetane-substituted benzoic acid moiety.

Integration into Metal-Organic Frameworks (MOFs) or Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The choice of the organic linker is crucial for determining the structure and properties of the resulting MOF. Aminobenzoic acids are known to act as linkers in the formation of MOFs. The carboxylic acid group can coordinate to the metal centers, while the amino group can be a site for post-synthetic modification or can influence the framework's properties through hydrogen bonding. The presence of the oxetane group in this compound could lead to the formation of MOFs with unique topologies and functionalities.

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-ordered structures through non-covalent interactions is key. Aminobenzoic acid derivatives have been shown to form various supramolecular assemblies. The hydrogen bonding capabilities of the carboxylic acid and amino groups, along with potential interactions involving the oxetane oxygen, could direct the self-assembly of this compound into interesting supramolecular architectures.

Exploration of Potential Biological Targets and Mechanisms of Action for this compound and its Derivatives in vitro

The biological activity of aminobenzoic acid derivatives is diverse, with many compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The specific biological targets and mechanisms of action for this compound and its derivatives remain to be elucidated through dedicated in vitro studies.

Enzyme Binding and Inhibition Studies at a Molecular Level

Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against digestive enzymes like α-glucosidase and pancreatic lipase. The structural similarity of this compound to known enzyme inhibitors suggests that it and its derivatives could be screened against a panel of enzymes to identify potential biological targets. Molecular docking studies could provide initial insights into the potential binding modes of these compounds within the active sites of various enzymes.

Receptor Ligand Binding Profiling and Allosteric Modulation Investigations

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Derivatives of amino acids have been shown to bind to various receptors, including the benzodiazepine (B76468) receptor and NMDA receptors. It is plausible that derivatives of this compound could also exhibit affinity for specific receptors. High-throughput screening and receptor binding assays would be necessary to profile their activity.

Furthermore, the concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary binding site to modulate its activity, is a growing area of interest in drug discovery. The oxetane moiety, due to its unique electronic and steric properties, could play a role in mediating allosteric interactions if incorporated into a suitable molecular scaffold. google.com

Theoretical and Mechanistic Investigations of Intracellular Signaling Pathway Interactions

There is no available research in the public domain that details theoretical or mechanistic investigations into the interactions of This compound with intracellular signaling pathways. While derivatives of anthranilic acid have been explored for their effects on various signaling cascades, such as those involved in inflammation and cancer, specific computational models, binding affinity studies, or mechanistic experiments for the oxetane-substituted compound are not documented. mdpi.comnih.govmdpi.comnih.gov Research on other anthranilic acid derivatives has identified interactions with targets like FUBP1 and pathways related to glutamate (B1630785) release, but these findings cannot be extrapolated to the specific compound without dedicated studies. nih.govmdpi.com

Development of Advanced Probes and Imaging Agents Based on the this compound Scaffold

Similarly, a thorough search of the scientific literature did not yield any publications or patents describing the development or application of advanced probes or imaging agents based on the This compound scaffold. The development of fluorescent or radio-labeled probes is a highly specific process that requires dedicated synthesis and evaluation. nih.govmdpi.comrsc.orgnih.gov While anthranilic acid derivatives, in general, have been utilized as scaffolds for such purposes, there is no evidence to suggest that This compound has been investigated for these applications. nih.gov

Due to the absence of specific research data for This compound in the requested areas, no data tables or detailed research findings can be generated.

Advanced Analytical Strategies for Structural and Purity Assessment of 2 Oxetan 3 Yl Amino Benzoic Acid

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Metabolite Predictions of 2-[(Oxetan-3-yl)amino]benzoic acid

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) MS, is indispensable for confirming the elemental composition and elucidating the structure of new compounds. For this compound (exact mass: 207.0895 g/mol ), HRMS would provide a highly accurate mass measurement, typically within 5 ppm, confirming its elemental formula (C11H13NO3).

In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) would reveal characteristic fragmentation pathways. Based on the structures of anthranilic acid derivatives and compounds containing heterocyclic rings, predictable fragmentation patterns can be proposed. researchgate.netresearchgate.net The initial protonated molecule [M+H]+ would likely undergo fragmentation at several key points. Common fragmentation pathways for N-substituted anthranilic acids involve the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group. Another major fragmentation route would involve the oxetane (B1205548) ring. The strained four-membered ring could undergo ring-opening followed by cleavage, potentially leading to the loss of ethene (C2H4, -28 Da) or formaldehyde (B43269) (CH2O, -30 Da). Cleavage of the C-N bond connecting the two main moieties is also a probable event. researchgate.net

These fragmentation patterns are crucial for structural confirmation and for identifying metabolites in preclinical studies. In silico metabolite prediction tools, combined with the empirical fragmentation data from HRMS, can predict likely sites of metabolic modification, such as hydroxylation on the aromatic ring or oxidation of the oxetane moiety.

Table 1: Predicted HRMS Fragmentation Data for this compound

Precursor Ion (m/z) Proposed Fragment Fragment Formula Loss Predicted Exact Mass
208.0968 [M+H]+ C11H14NO3+ - 208.0968
190.0863 [M+H - H2O]+ C11H12NO2+ H2O 190.0863
162.0913 [M+H - H2O - CO]+ C10H12NO+ H2O, CO 162.0913
150.0549 [M+H - C2H4O]+ C9H8NO2+ C2H4O (from oxetane) 150.0549

Multidimensional NMR Spectroscopy for Complex Structural Assignment and Conformational Dynamics of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of organic molecules in solution. tandfonline.comnih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the anthranilic acid core, with their splitting patterns revealing their substitution pattern. The protons on the oxetane ring would likely appear as complex multiplets due to their strained environment and coupling with each other. researchgate.net The amine (N-H) proton might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

2D NMR techniques are essential for connecting the structure. acs.orgacs.org Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) H-C correlations, which would definitively link the oxetane substituent to the nitrogen atom of the anthranilic acid moiety. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution, such as the orientation of the oxetane ring relative to the plane of the benzoic acid.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity
Carboxyl C=O ~170 - -
Aromatic C-COOH ~112 - -
Aromatic C-NH ~150 - -
Aromatic CH ~115-135 ~6.7-8.0 dd, t, d
Oxetane CH-N ~60 ~4.5-5.0 m

Advanced Chromatographic Methodologies for Impurity Profiling and Separation of Isomers of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of pharmaceutical compounds and separating closely related substances. ijprajournal.combiomedres.us An impurity profile for this compound would be developed to detect and quantify any process-related impurities or degradation products. resolvemass.caijpsonline.comnih.gov

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be the standard approach. nih.gov Method development would optimize parameters to ensure the separation of potential impurities, such as starting materials (e.g., 2-aminobenzoic acid), by-products from incomplete reactions, or degradation products formed under stress conditions (e.g., heat, light, acid, base). Coupling HPLC with UV and mass spectrometric detectors (LC-MS) provides a powerful tool for both quantification and identification of these impurities. ijprajournal.com

Furthermore, HPLC is critical for separating isomers. walshmedicalmedia.com In the synthesis of this compound, there is a possibility of forming positional isomers, such as 3- or 4-[(Oxetan-3-yl)amino]benzoic acid. A well-developed HPLC method would be able to resolve these isomers from the desired product, ensuring the correct isomeric identity of the final compound. Advanced techniques like two-dimensional liquid chromatography (2D-LC) could be employed for highly complex samples where co-elution is an issue. numberanalytics.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Assessment of Chiral Analogues of this compound

The parent molecule, this compound, is achiral. However, if chiral analogues were to be synthesized, for example by introducing a substituent on the oxetane ring (e.g., at the 2- or 4-position), chiroptical spectroscopy would become an essential analytical tool. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mtoz-biolabs.comcreative-proteomics.com

CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of the other. nih.gov This property makes CD an excellent method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. creative-proteomics.comnih.gov For a chiral analogue of this compound, a CD method could be developed and calibrated. The amplitude of the CD signal at a specific wavelength would be directly proportional to the concentration of the major enantiomer, allowing for rapid and non-destructive purity assessment. nih.gov

Furthermore, CD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute configuration of a chiral center, which is a critical piece of information for any chiral drug candidate. mdpi.comamericanlaboratory.com

X-ray Crystallography for Detailed Conformational and Intermolecular Interaction Analysis of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. core.ac.uk Obtaining a single crystal of sufficient quality of this compound would allow for the unambiguous determination of its bond lengths, bond angles, and solid-state conformation. ijpsjournal.comdocumentsdelivered.com

Moreover, the crystal structure would provide a detailed map of intermolecular interactions. For this molecule, hydrogen bonding is expected to be a dominant intermolecular force. The analysis would show how the carboxylic acid group and the amine proton engage in hydrogen bonding with neighboring molecules, forming supramolecular architectures such as dimers, chains, or sheets. Understanding these packing arrangements is crucial for comprehending solid-state properties like melting point, solubility, and crystal habit.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Aminobenzoic acid (Anthranilic acid)
Acetonitrile
Ethene
Formaldehyde

Future Directions and Uncharted Research Avenues for 2 Oxetan 3 Yl Amino Benzoic Acid

Development of Asymmetric Synthesis Routes for Enantiopure Analogues of 2-[(Oxetan-3-yl)amino]benzoic acid

While the parent compound this compound is achiral, the introduction of substituents onto the oxetane (B1205548) or benzene (B151609) ring can create stereogenic centers. The development of asymmetric synthetic methodologies to access enantiopure analogues is a critical future direction, as stereochemistry is paramount in determining biological activity.

Future research will likely focus on adapting established asymmetric strategies to this specific scaffold. Key areas of investigation could include:

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as (S)-epichlorohydrin, to construct the oxetane ring with defined stereochemistry before its conjugation to the benzoic acid moiety. nih.gov

Catalytic Asymmetric Cycloadditions: Exploring [3+2] cycloaddition reactions using chiral ligand-metal complexes to form functionalized isoxazolines that can be subsequently transformed into chiral oxetane-containing amino acids. nih.gov

Diastereoselective Alkylation: Employing chiral auxiliaries, such as those derived from oxazolidinones, to direct the stereoselective alkylation of a precursor, establishing a key stereocenter that is carried through to the final product. nih.gov

Enzyme-Catalyzed Resolutions: Investigating engineered enzymes, like halohydrin dehalogenases, for the stereoselective synthesis of chiral oxetanes, which can then serve as key intermediates. researchgate.net

A significant challenge will be maintaining stereochemical integrity throughout the multi-step synthesis required to assemble the final complex molecule.

Proposed Asymmetric StrategyKey PrinciplePotential Starting MaterialsAnticipated Challenge
Chiral Pool SynthesisUse of readily available enantiopure natural products or their derivatives.(S)-Epichlorohydrin, Chiral 1,3-diolsMulti-step sequences, potential for racemization during functional group manipulations.
Catalytic Asymmetric ReactionsEmployment of chiral catalysts to induce enantioselectivity in a key bond-forming step.β-halo ketones, Allylic alcoholsCatalyst efficiency, control of both regioselectivity and stereoselectivity. acs.org
Chiral Auxiliary-Mediated SynthesisCovalent attachment of a chiral auxiliary to guide a diastereoselective transformation.Chiral oxazolidinones, Benzyl bromoacetateRemoval of the auxiliary under mild conditions without affecting the product's stereocenter. nih.gov
BiocatalysisUse of enzymes for highly selective transformations.Prochiral oxetane precursorsEnzyme stability, substrate scope, and scalability. researchgate.net

Exploration of Novel Catalytic Systems for Challenging Functionalizations of this compound

The functionalization of the this compound core presents a formidable challenge due to the presence of multiple reactive sites. Developing novel catalytic systems for site-selective C-H functionalization is a crucial research avenue for creating diverse analogues.

Directed C-H Activation: The carboxylic acid group is a well-established directing group for ortho-C-H functionalization. However, future work could explore catalysts that override this preference to achieve meta- or para-functionalization of the benzoic acid ring. Palladium(II) catalysis with specialized nitrile-based sulfonamide templates has shown promise for meta-C-H olefination and acetoxylation of benzoic acid derivatives. nih.gov Similarly, rhodium(III) and iridium(III) catalysts, guided by the amino group or a derivative, could enable selective C-H activation and annulation reactions to build complex heterocyclic systems fused to the aniline (B41778) ring. nih.govmdpi.comresearchgate.net

Oxetane Ring Functionalization: The strained oxetane ring itself is a target for catalytic modification. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the ring-opening and C-C bond formation of oxetanes with aryl halides. calstate.edu Adapting these methods to selectively functionalize the C-H bonds of the oxetane ring in this compound without inducing ring opening would be a significant breakthrough.

Late-Stage Amination: Directing an iridium catalyst to achieve late-stage amination of the C-H bonds on the benzoic acid ring could provide rapid access to aniline derivatives, which are important in medicinal chemistry. nih.gov

The primary challenge lies in achieving high regioselectivity, avoiding competition between the different directing groups (carboxyl and amino) and preventing undesired reactivity of the oxetane ring.

Integration of Machine Learning and Artificial Intelligence in the Design and Optimization of this compound Derivatives

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of novel molecules. For this compound, these computational tools can accelerate the discovery of derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR): By generating a dataset of derivatives and their measured biological activities, ML models can be trained to understand the relationship between chemical structure and function. youtube.com These models can then predict the activity of new, unsynthesized molecules, guiding chemists to prioritize the most promising candidates. The process involves calculating molecular descriptors that capture the physicochemical properties of each molecule and using them as input for the ML algorithm. youtube.com

Bayesian Optimization: Frameworks like ChemBO (Bayesian Optimization of Molecules) can be employed to efficiently explore the vast chemical space of possible derivatives. mlr.press Starting with the core structure of this compound, the algorithm suggests new molecules to synthesize and test. Based on the results, it updates its internal model and proposes the next batch of candidates, progressively moving towards molecules with desired properties while ensuring they are synthetically accessible. mlr.press

Generative Models: Advanced AI models can be trained on large databases of existing molecules to "learn" the rules of chemistry. They can then generate entirely novel molecular structures based on the this compound scaffold, optimized for specific properties like binding affinity to a biological target or improved photophysical characteristics.

The success of these approaches hinges on the availability of high-quality experimental data for training and the development of accurate molecular representations and kernels for the GP models. mlr.press

AI/ML ApplicationObjectiveRequired InputExpected Output
QSAR ModelingPredict biological activity or physicochemical properties.A dataset of synthesized derivatives with measured properties and calculated molecular descriptors. youtube.comA predictive model that estimates the properties of virtual compounds.
Bayesian OptimizationEfficiently identify molecules with optimal properties from a large search space.A starting molecule (the core scaffold), a property to optimize, and a method to evaluate new molecules. mlr.pressA ranked list of synthesizable candidate molecules with high predicted performance.
Generative ChemistryDesign novel derivatives with desired characteristics.The core chemical scaffold and a set of target properties.New, valid chemical structures incorporating the scaffold, optimized for the target.

Elucidation of Broader Mechanistic Implications of this compound in Chemical Biology and Materials Science

The unique structural features of this compound suggest its potential utility beyond traditional medicinal chemistry, in the fields of chemical biology and materials science.

Chemical Biology: The compound and its derivatives could serve as novel molecular probes. The 2-aminobenzoic acid motif is related to structures known to exhibit interesting photophysical properties, such as aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net Future research could explore whether derivatives of this compound can be designed as fluorescent sensors that report on their microenvironment, for example, by detecting changes in polarity or viscosity within a cell. The oxetane could also be used to rigidly hold parts of a molecule in a specific conformation to study biological interactions. illinois.edu

Materials Science: In materials science, the focus could be on incorporating this molecule into larger supramolecular assemblies or polymers. The combination of the hydrogen-bond-donating amino group and the hydrogen-bond-accepting carboxylate group makes it an ideal building block for creating ordered structures through self-assembly. mdpi.comresearchgate.netresearchgate.net These supramolecular structures could have applications in areas like nonlinear optics or functional materials. researchgate.net Furthermore, as a bifunctional monomer, it could be used in polymerization reactions to create novel polyamides or polyesters with embedded oxetane units, potentially yielding materials with unique thermal or mechanical properties. nih.gov

Conceptual Advancements in Computational Modeling for Complex Systems Involving this compound

Computational modeling provides a powerful lens for understanding the behavior of molecules at an atomic level. For this compound, advanced computational methods can predict properties, guide synthetic efforts, and explain experimental observations.

Density Functional Theory (DFT): DFT calculations are essential for investigating the fundamental properties of the molecule. nih.gov Researchers can compute optimized geometries, bond lengths and angles, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. mdpi.comresearchgate.netnih.gov These calculations can also be used to model reaction mechanisms, for instance, by calculating the activation energies for different C-H activation pathways, thereby explaining or predicting the regioselectivity of catalytic reactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule and its derivatives over time, particularly their interactions within complex environments like a solvent, a polymer matrix, or the binding site of a protein. This can provide insights into conformational preferences, solvation effects, and the dynamics of binding.

Supramolecular Modeling: Computational tools are invaluable for studying the non-covalent interactions that govern the formation of larger assemblies. researchgate.netbath.ac.uk Techniques like noncovalent interaction (NCI) analysis can visualize and characterize the hydrogen bonds and other weak interactions that hold a crystal lattice or a self-assembled structure together. mdpi.com

These computational approaches, when used in concert with experimental work, can provide a deep, multi-scale understanding of the chemistry and potential applications of this promising molecular scaffold.

Computational MethodResearch QuestionKey Outputs
Density Functional Theory (DFT)What are the intrinsic electronic properties and reactivity?Optimized geometry, HOMO/LUMO energies, charge distribution, reaction energy profiles. mdpi.comnih.gov
Molecular Dynamics (MD)How does the molecule behave in a complex environment (e.g., water, protein pocket)?Conformational ensembles, interaction energies, diffusion coefficients, binding free energies.
Supramolecular Modeling (e.g., NCI)What non-covalent forces drive self-assembly?Visualization of hydrogen bonds, van der Waals forces, and steric repulsion in molecular assemblies. mdpi.combath.ac.uk

Q & A

Q. Table 1: Example Oxidizing Agents and Corresponding Products

Oxidizing AgentProduct FormedReaction YieldReference
H₂O₂Phthalide derivatives70–85%
O₂ (air)Substituted benzoic acids65–80%
KMnO₄Chlorophenyl derivatives60–75%

Basic: How can researchers confirm the structural identity of this compound derivatives experimentally?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • Raman Spectroscopy : Detects vibrational modes of the oxetane ring and benzoic acid moiety, with characteristic peaks at 780–820 cm⁻¹ (C-O-C bending) and 1680 cm⁻¹ (C=O stretching) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving torsional angles between the oxetane and benzoic acid groups. High-resolution data (d-spacing < 1.0 Å) is recommended for accurate refinement .

Advanced: How can computational models predict the physicochemical and ADMET properties of this compound derivatives?

Methodological Answer:
The BOILED-Egg model (Brain and Intestinal EstimateD permeation) evaluates gastrointestinal absorption and blood-brain barrier penetration using parameters like LogP and topological polar surface area (TPSA). For example:

  • LogP < 3 : High intestinal absorption (e.g., this compound derivatives with methyl substituents).
  • TPSA > 70 Ų : Low blood-brain barrier penetration, suitable for peripheral targets .

    Tools like SwissADME or Molinspiration can automate these calculations .

Advanced: What strategies are effective for resolving crystallographic ambiguities in this compound structures?

Methodological Answer:

  • High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinning or disorder in the oxetane ring. SHELXD is robust for phase determination in such cases .
  • Restraints : Apply geometric restraints (e.g., C–O bond lengths = 1.43 Å) during SHELXL refinement to stabilize the oxetane moiety .

Advanced: How can researchers design assays to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • ROS Detection : Use fluorescent probes like 2-[6-(4-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) in PMA-activated blood cells. D-optimal experimental design optimizes probe concentration and incubation time .
  • Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) with triplicate measurements to ensure reproducibility .

Basic: What purification techniques are most effective for isolating this compound derivatives?

Methodological Answer:

  • Recrystallization : Acetic acid (AcOH) or ethanol/water mixtures yield crystals with >95% purity. For example, 2-(2-oxo-2-arylacetamido)benzoic acids are purified via recrystallization from AcOH .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) separates polar impurities .

Advanced: How do substituents on the benzoic acid core influence the reactivity and stability of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase oxidative stability but reduce solubility. Use O₂ instead of H₂O₂ to prevent decomposition .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility but may require lower reaction temperatures (e.g., 40–60°C) to avoid side reactions .

Basic: What analytical techniques are recommended for assessing the purity of synthetic this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) detects residual solvents (e.g., acetone at δ 2.08 ppm).
  • HPLC-MS : A C18 column with ESI-MS in negative ion mode confirms molecular ions ([M-H]⁻) and detects impurities <0.1% .

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